Bis(2-hexyldecyl) butanedioate

Description

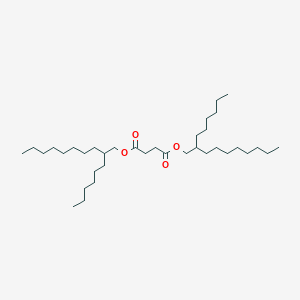

Bis(2-hexyldecyl) butanedioate is a branched-chain diester derived from succinic acid (butanedioic acid) and 2-hexyldecyl alcohol. The compound features two 2-hexyldecyl groups esterified to the carboxyl termini of succinic acid, resulting in a high molecular weight, lipophilic structure. Applications likely include industrial uses such as plasticizers, lubricants, or surfactants due to its bulky alkyl chains, which enhance solubility in nonpolar matrices .

Properties

CAS No. |

841309-69-1 |

|---|---|

Molecular Formula |

C36H70O4 |

Molecular Weight |

566.9 g/mol |

IUPAC Name |

bis(2-hexyldecyl) butanedioate |

InChI |

InChI=1S/C36H70O4/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)31-39-35(37)29-30-36(38)40-32-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3 |

InChI Key |

JIQQDZLFBDITIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCC)COC(=O)CCC(=O)OCC(CCCCCC)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Bis(2-hexyldecyl) butanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting ester is purified through distillation or recrystallization .

Industrial Production Methods: : In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : Bis(2-hexyldecyl) butanedioate can undergo various chemical reactions, including:

Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the ester can yield alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: : Bis(2-hexyldecyl) butanedioate is used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials. It is also employed in the synthesis of other complex organic compounds .

Biology: : In biological research, this compound is used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .

Medicine: Its ester linkage can be hydrolyzed in the body to release active pharmaceutical ingredients in a controlled manner .

Industry: : In the industrial sector, this compound is used as a lubricant additive to improve the performance of lubricants under extreme conditions. It is also utilized in the production of biodegradable plastics .

Mechanism of Action

The mechanism of action of Bis(2-hexyldecyl) butanedioate involves its hydrolysis by esterases and lipases in biological systems. The ester bond is cleaved, releasing butanedioic acid and 2-hexyldecanol. These products can then participate in various metabolic pathways. The compound’s ability to undergo hydrolysis makes it suitable for controlled release applications in drug delivery systems .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally comparable to Bis(2-hexyldecyl) butanedioate:

Lacks the long alkyl chains of this compound, resulting in lower molecular weight and higher water solubility.

Bis(2-Ethylhexyl) Phthalate (DEHP)

- A widely studied phthalate ester (CAS 117-81-7) with reproductive toxicity (Category 1B, H360FD) .

- Unlike succinate esters, phthalates feature aromatic dicarboxylic acid backbones, contributing to distinct chemical stability and toxicity profiles.

Bis(2-n-butoxyethyl)phthalate

Comparative Data Table

Key Research Findings

Branched-Chain vs. Linear Esters

- Branched esters like this compound exhibit superior thermal stability and lower crystallization tendencies compared to linear analogues (e.g., dimethyl succinate), making them suitable for high-temperature applications .

Toxicity Profiles

- Phthalates (e.g., DEHP) are associated with endocrine disruption and reproductive harm, leading to stringent regulatory controls . Succinate esters, including this compound, are hypothesized to pose lower ecological risks due to esterase-mediated biodegradability .

Natural vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.